molecular formula C20H15ClFN3O3S B11379261 Methyl 4-[({5-chloro-2-[(4-fluorobenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate

Methyl 4-[({5-chloro-2-[(4-fluorobenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate

Cat. No.: B11379261
M. Wt: 431.9 g/mol
InChI Key: GWROEKVCNDFEJD-UHFFFAOYSA-N
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Description

Methyl 4-[({5-chloro-2-[(4-fluorobenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate is a complex organic compound characterized by its unique structural components, including a pyrimidine ring substituted with chlorine and a fluorobenzyl thioether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[({5-chloro-2-[(4-fluorobenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination of the pyrimidine ring is usually achieved using reagents like thionyl chloride or phosphorus oxychloride.

    Thioether Formation: The 4-fluorobenzyl thioether group is introduced via a nucleophilic substitution reaction, where the pyrimidine chloride reacts with 4-fluorobenzyl mercaptan.

    Amidation: The final step involves the coupling of the pyrimidine derivative with methyl 4-aminobenzoate using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

    Substitution: Conditions for electrophilic aromatic substitution typically involve strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, Methyl 4-[({5-chloro-2-[(4-fluorobenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate may be investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, potentially leading to the development of new drugs.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Methyl 4-[({5-chloro-2-[(4-fluorobenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of the pyrimidine ring and the thioether group suggests potential interactions with nucleic acids or proteins, possibly inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: A simpler analog without the pyrimidine and thioether groups.

    5-chloro-2-[(4-fluorobenzyl)thio]pyrimidine: Lacks the benzoate moiety.

    4-fluorobenzyl thioether derivatives: Similar thioether linkage but different aromatic substitutions.

Uniqueness

Methyl 4-[({5-chloro-2-[(4-fluorobenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate is unique due to its combination of a pyrimidine ring with a thioether linkage and a benzoate ester

Properties

Molecular Formula

C20H15ClFN3O3S

Molecular Weight

431.9 g/mol

IUPAC Name

methyl 4-[[5-chloro-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine-4-carbonyl]amino]benzoate

InChI

InChI=1S/C20H15ClFN3O3S/c1-28-19(27)13-4-8-15(9-5-13)24-18(26)17-16(21)10-23-20(25-17)29-11-12-2-6-14(22)7-3-12/h2-10H,11H2,1H3,(H,24,26)

InChI Key

GWROEKVCNDFEJD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=C(C=C3)F

Origin of Product

United States

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